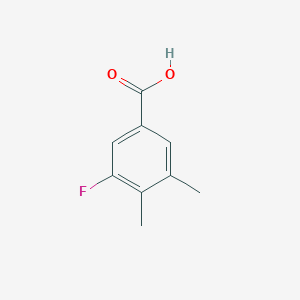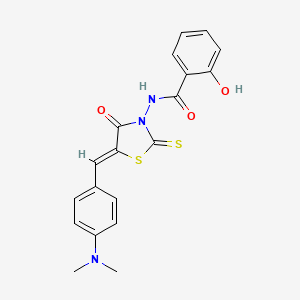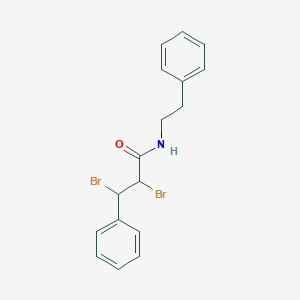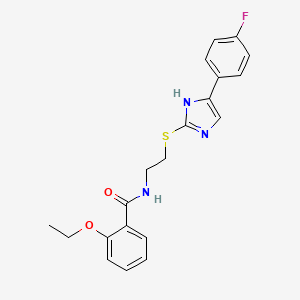
5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine core. This compound's unique structural elements make it an intriguing subject for various scientific investigations.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 5,6-dimethyl-3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one, a multistep reaction sequence is typically employed:
Formation of the Pyrimidine Core: : The initial step involves the preparation of the pyrimidine core through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methyl Groups: : Selective methylation at the 5 and 6 positions of the pyrimidine ring is achieved using methylating agents such as methyl iodide in the presence of a base.
Azetidin-1-yl Substitution:
Triazole Ring Formation: : The formation of the 1H-1,2,3-triazole ring is accomplished through a click chemistry approach, utilizing azide-alkyne cycloaddition.
Final Assembly: : The final compound is obtained by coupling the phenoxymethyl group to the triazole ring, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial-scale production of this compound would involve optimized synthetic routes to ensure high yield and purity. Automation and continuous flow reactors might be utilized to streamline the process and minimize the reaction time.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups or the triazole ring.
Reduction: : Reduction reactions may target the oxo group, converting it into a hydroxyl group.
Substitution: : The azetidin-1-yl group can be a site for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate or chromium trioxide.
Reduction Reagents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halides or other nucleophiles.
Major Products
Oxidation Products: : Compounds with additional oxygen-containing functional groups.
Reduction Products: : Hydroxy derivatives.
Substitution Products: : Variously substituted derivatives retaining the pyrimidine core.
科学的研究の応用
This compound has broad applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial or antiviral properties.
Medicine: : Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: : Used in the development of advanced materials and chemical processes.
作用機序
Effects and Molecular Targets
The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core may facilitate binding to DNA or RNA, influencing gene expression or protein synthesis. The triazole ring and azetidin-1-yl group may enhance this binding affinity or selectivity.
Pathways Involved
The compound may modulate pathways involved in cell proliferation, apoptosis, or metabolic processes, making it a valuable tool in both therapeutic and research contexts.
類似化合物との比較
Similar Compounds
5,6-Dimethylpyrimidin-4(3H)-one: : Lacks the additional functional groups, resulting in different reactivity and biological activity.
3-(1H-1,2,3-Triazol-1-yl)pyrimidin-4(3H)-one: : Contains the triazole ring but lacks the azetidin-1-yl substitution, affecting its properties.
2-Oxo-2-(3-azetidin-1-yl)ethyl)pyrimidin-4(3H)-one: : Differs in the positioning of the substituents, leading to variations in activity.
Uniqueness
The detailed structural and functional attributes of this compound open up numerous possibilities for scientific exploration and practical application across various domains.
特性
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-14-15(2)21-13-25(20(14)28)11-19(27)24-9-17(10-24)26-8-16(22-23-26)12-29-18-6-4-3-5-7-18/h3-8,13,17H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPLGARHRWDMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2705045.png)


![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)

![2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2705054.png)
![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)


![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)

